molecular formula C8H7N5O2 B1608741 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine CAS No. 59301-20-1

5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1608741
CAS No.: 59301-20-1
M. Wt: 205.17 g/mol
InChI Key: NTQPIRMIEKTLBR-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine (CAS 59301-20-1) is a high-purity, small-molecule triazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular weight of 205.17 g/mol and the molecular formula C8H7N5O2, this compound features a 1,2,4-triazole core substituted with an amine group and a 3-nitrophenyl moiety . This structure is part of a privileged scaffold known for its diverse biological activities. The primary research value of this compound lies in its potential as a key intermediate or lead structure for developing novel therapeutic agents. Structurally similar 5-aryl-1,2,4-triazol-3-amine analogs have demonstrated promising anticancer activity in screening studies against a panel of human cancer cell lines . Furthermore, closely related 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives have shown exceptional antitrypanosomal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, exhibiting high efficacy and selectivity in cellular models . The nitrophenyl-triazole pharmacophore is a critical structural element for this biological activity . The broader 1,2,4-triazole chemical family is extensively investigated for its antimicrobial, antifungal, and anti-inflammatory properties, underscoring the potential of this specific compound for multiple research pathways . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-nitrophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-8-10-7(11-12-8)5-2-1-3-6(4-5)13(14)15/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQPIRMIEKTLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389025
Record name 5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59301-20-1
Record name 5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 3 Nitrophenyl 4h 1,2,4 Triazol 3 Amine and Its Derivatives

Classical Synthetic Pathways and Reaction Conditions

Traditional synthetic routes to 1,2,4-triazoles have been well-established for decades, relying on fundamental organic reactions. These pathways are known for their reliability and have been used to generate a vast library of triazole derivatives.

The inherent electronic nature of the 1,2,4-triazole (B32235) ring, characterized by its π-deficient carbon atoms, makes it susceptible to nucleophilic attack under appropriate conditions. chemicalbook.com While direct nucleophilic substitution on the triazole ring is one approach, a more common strategy involves the use of precursors where a leaving group is displaced to facilitate ring formation. For instance, the reaction of hydrazonoyl chlorides with N-methylimidazole can lead to 1,3-disubstituted-1H-1,2,4-triazoles through a process initiated by nucleophilic substitution. isres.org Another key precursor, 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, can undergo nucleophilic substitution reactions at the thiol group to create more complex derivatives. mdpi.compreprints.org For example, its reaction with 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in the presence of a base like triethylamine (B128534) yields a thioether-linked bis-triazole system. mdpi.com

Condensation reactions are a fundamental and widely used method for constructing the 1,2,4-triazole core. These reactions typically involve bringing together two or more components with the elimination of a small molecule, such as water.

A prominent example is the Pellizzari reaction , which involves heating a mixture of an amide and an acyl hydrazide. scispace.com A variation of this approach is the direct condensation of carboxylic acids with aminoguanidine (B1677879), which can be catalyzed by acid under thermal or microwave conditions to yield 5-substituted 3-amino-1,2,4-triazoles. mdpi.com To synthesize the target compound, 3-nitrobenzoic acid would be reacted with aminoguanidine.

Another classical method is the Einhorn–Brunner reaction , which involves the condensation of hydrazines with diacylamines. scispace.com Furthermore, Schiff bases, formed by the condensation of an amine with an aldehyde, are common intermediates in the synthesis of triazole derivatives. mdpi.comdntb.gov.ua For instance, 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol can be condensed with aldehydes like 4-phenoxybenzaldehyde (B127426) to form a Schiff base, which can then be used to create metal complexes. dntb.gov.uaresearchgate.net

Table 1: Examples of Condensation Reactions for Triazole Synthesis

Reaction NameReactantsProduct TypeReference
Pellizzari ReactionAmide + Acyl Hydrazide3,5-Disubstituted-1,2,4-triazole scispace.com
Einhorn-Brunner ReactionHydrazine (B178648) + Diacylamines1,2,4-Triazole scispace.com
Direct CondensationCarboxylic Acid + Aminoguanidine5-Substituted-3-amino-1,2,4-triazole mdpi.com
Schiff Base Formation4-Amino-1,2,4-triazole (B31798) derivative + AldehydeTriazole-Schiff Base dntb.gov.ua

The cyclization of linear precursors is a highly effective strategy for forming the 1,2,4-triazole ring. Hydrazine derivatives are central to many of these transformations. A common method involves reacting acyl hydrazides with aryl isothiocyanates, which, upon dehydrative ring closure under basic conditions, yield triazole-3-thiones. nih.gov These thiones can be further functionalized. For example, a hydrazide can react with carbon disulfide (CS2) and then hydrazine hydrate (B1144303) to form a 4-amino-1,2,4-triazole-3-thione, a versatile intermediate for creating Schiff bases and Mannich bases. nih.gov

Amidines are also excellent precursors for 1,2,4-triazole synthesis. chemicalbook.comfrontiersin.org They can undergo copper-catalyzed oxidative coupling with organic nitriles to form the triazole ring. chemicalbook.com A general approach involves reacting oxamide-derived amidine reagents with hydrazine salts, which efficiently generates 1,5-disubstituted-1,2,4-triazoles under mild conditions. acs.orgorganic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, represent a highly efficient approach to complex molecules. rsc.org Several MCRs have been developed for the synthesis of 1,2,4-triazole scaffolds. acs.org

A notable metal- and oxidant-free three-component reaction combines amidines, isothiocyanates, and hydrazines to produce structurally diverse fully substituted 1H-1,2,4-triazol-3-amines. isres.org This method is particularly relevant for the synthesis of the target compound. Another powerful one-pot, two-step process allows for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. frontiersin.org The scope of these reactions is broad, tolerating a wide range of functional groups and allowing for the rapid generation of diverse triazole libraries. rsc.orgacs.org

Green Chemistry Approaches in the Synthesis of 1,2,4-Triazole Compounds

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the reduction of solvent waste, have been successfully applied to the synthesis of 1,2,4-triazoles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgrjptonline.org Several protocols for the synthesis of 1,2,4-triazoles utilize microwave irradiation.

A simple and efficient method involves the reaction of hydrazines with formamide, which proceeds smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.orgorganic-chemistry.org Optimization studies have shown that excellent yields can be achieved in as little as 10 minutes at 160°C. organic-chemistry.org Another green method is the microwave-assisted direct condensation of carboxylic acids with aminoguanidine bicarbonate in sealed vessels, which is suitable for volatile starting materials and allows for high reaction temperatures and yields. mdpi.com Some syntheses can even be performed under solvent-free conditions, further enhancing their green credentials. rsc.orgrsc.org For example, the heterocyclization of certain triazole precursors can be achieved via microwave irradiation without any solvent, proving to be 36–72 times faster than conventional heating. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazoles

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Piperazine-azole-fluoroquinolone synthesis27 hours30 minutesSignificant rsc.org
1,3,5-Trisubstituted-1,2,4-triazole synthesis> 4 hours1 minuteHigh (85%) rsc.org
Hydrazine + FormamideSeveral hours10 minutesGood (54-81%) organic-chemistry.org
N-substituted propenamide derivative synthesisSeveral hours33-90 secondsHigh (82%) rsc.org

Use of Eco-Friendly Solvents (e.g., Water, Ionic Liquids)

The shift towards environmentally benign solvents is a cornerstone of green chemistry, with water being a prime example. consensus.app The synthesis of 1,2,4-triazole-Schiff base derivatives has been successfully carried out in an aqueous medium using a monomode microwave reactor, which allows for optimization of reaction yield by adjusting temperature and time. researchgate.net In some cases, heating an arylacetylene with an azide (B81097) in water has been shown to produce 1,4-disubstituted 1,2,3-triazoles in high yields. rsc.org

Beyond water, other green solvents have proven effective:

Glycerol : This biodegradable solvent has been used for the one-pot, three-component synthesis of 1,2,3-triazoles, catalyzed by CuI and diethylamine, achieving good to excellent yields at room temperature. consensus.app

Deep Eutectic Solvents (DES) : A novel copper(II)-acidic deep eutectic solvent (Cu(II)-ADES), formed from copper salt, choline (B1196258) chloride, and gallic acid, acts as both catalyst and solvent for synthesizing 1,4-disubstituted 1,2,3-triazoles with yields up to 98% under base-free conditions. consensus.app

Cyrene™ : This biodegradable, non-toxic solvent has been successfully used in click chemistry to synthesize 1,2,3-triazoles. nih.gov A key advantage of this method is that the product can be isolated by simple precipitation in water, which avoids the need for organic solvent extractions and purifications. nih.gov

Ultrasound Chemistry and Mechanochemistry in Triazole Synthesis

Alternative energy sources provide efficient and rapid pathways for triazole synthesis, often leading to improved yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com

Ultrasound-Assisted Synthesis : Sonochemistry utilizes ultrasonic radiation (20-100 KHz) to accelerate chemical reactions through the phenomenon of cavitation. mdpi.com This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. For instance, the cyclocondensation reaction of 5-amino-1,2,4-triazole with β-enaminones in acetic acid under ultrasound irradiation (5-17 minutes) resulted in excellent yields and high regioselectivity. nih.gov This method is noted for its mild conditions and significantly shorter reaction times compared to traditional oil bath heating. nih.gov Another study reported a one-pot reaction to create 1,2,4-triazole derivatives under ultrasound, which was simpler and more useful than previously described methods. asianpubs.orgasianpubs.org

Mechanochemistry : This solvent-free or low-solvent approach involves the use of mechanical force, such as ball milling, to induce chemical reactions. nih.gov Mechanochemical methods have been developed for synthesizing carbohydrate-derived 1,2,3-triazoles by shaking a mixture of glycoside azide derivatives and prop-2-yn-1-ol with a copper(I) catalyst in a ball mill. nih.gov This green and efficient method provides a convenient route to these heterocyclic compounds. nih.gov

MethodEnergy SourceTypical Reaction TimeKey AdvantagesReference
Conventional HeatingThermal (Oil Bath)Hours to DaysWell-established nih.gov
Ultrasound ChemistryAcoustic Cavitation5-90 minutesShorter reaction times, high yields, mild conditions, high regioselectivity. mdpi.comnih.gov
MechanochemistryMechanical Force (Ball Milling)~15 minutesSolvent-free/low-solvent, rapid, efficient. nih.gov

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is critical for optimizing reaction conditions and controlling the formation of desired products.

Elucidation of Reaction Kinetics and Intermediates

The formation of the 1,2,4-triazole ring can proceed through various intermediates depending on the synthetic route. In photochemical synthesis, the reaction of diazoalkanes with azodicarboxylates involves the formation of a triplet species, which then reacts to form an azomethine ylide intermediate before undergoing cyclization. rsc.org

In copper-catalyzed [3+2] cycloaddition reactions, a proposed mechanism involves the initial regioselective cycloaddition between a nitro-olefin and an azide to form a triazole intermediate. frontiersin.org For reactions involving β-carbonyl phosphonates, spectroscopic and crystallographic analyses have confirmed the involvement of a cesium-chelated Z-enolate as a key intermediate that influences the reaction's chemo- and regioselectivity. acs.org The reduction of aromatic nitro groups, a key step in the derivatization of the title compound, is known to proceed through a stepwise pathway involving nitroso and hydroxylamine (B1172632) intermediates, with the reduction of the hydroxylamine often being the rate-limiting step. google.com

Influence of Catalysts and Reaction Parameters on Regioselectivity

The substitution pattern on the triazole ring can be precisely controlled by the careful selection of catalysts and reaction conditions such as the base and solvent.

Catalysts : The choice of metal catalyst can have a profound impact on regioselectivity. In the [3+2] cycloaddition of isocyanides with diazonium salts, different catalysts lead to distinct isomers:

Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org

Cu(II) catalysis selectively forms 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org

This catalyst-controlled methodology allows for the practical and high-yield synthesis of specific triazole regioisomers from a wide range of substrates. isres.org

Reaction Parameters : Solvents and bases also play a crucial role in directing the outcome of triazole synthesis. In the N-alkylation of 4-(trifluoromethyl)-1H-1,2,3-triazole, both the solvent and the base influenced the yield and selectivity. nih.gov

Base : While various carbonate bases (Li₂CO₃, Na₂CO₃, K₂CO₃) gave similar results, Na₂CO₃ was found to be optimal. nih.gov The use of stronger bases like DBU or NaH resulted in lower selectivity or decomposition. nih.gov

Solvent : Polar aprotic solvents like DMF and DMSO provided the highest yields and selectivity for the desired N2-alkylated product, whereas reactions in polar protic solvents such as ethanol (B145695) or water were less selective. nih.gov

In other systems, using cesium carbonate as a base in DMSO has been shown to be a unique and effective system for promoting the regioselective formation of 1,2,3-triazoles from β-carbonyl phosphonates. acs.org

Reaction TypeCatalyst/ParameterOutcomeReference
[3+2] Cycloaddition of Isocyanides and Diazonium SaltsAg(I)Selective formation of 1,3-disubstituted 1,2,4-triazoles organic-chemistry.org
Cu(II)Selective formation of 1,5-disubstituted 1,2,4-triazoles organic-chemistry.org
N-alkylation of a 1,2,3-triazolePolar Aprotic Solvent (DMF, DMSO)Higher yield and selectivity nih.gov
Polar Protic Solvent (Ethanol, Water)Lower selectivity nih.gov

Derivatization Strategies for 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine

The functional groups on the core structure of this compound offer opportunities for further chemical modification to produce a variety of derivatives.

Reduction of the Nitro Group to an Amine

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis, providing a route to compounds like 5-(3-aminophenyl)-4H-1,2,4-triazol-3-amine. sci-hub.se This conversion can be achieved using numerous reagents and methods, with catalytic hydrogenation and metal-based reductions being the most common. sci-hub.sewikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This is a widely used industrial method employing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org

Metal-Acid Systems : The use of a metal, such as iron, zinc, or tin(II) chloride, in an acidic medium is a classic and effective method. wikipedia.org

Sodium Hydrosulfite : This reagent can also be used to achieve the reduction. wikipedia.org

It is important to note that metal hydrides are generally not used for reducing aryl nitro compounds to anilines as they tend to favor the formation of azo compounds as byproducts. wikipedia.org

Reagent/SystemDescriptionReference
Catalytic Hydrogenation (Raney Ni, Pd/C, PtO₂)Commonly used method involving hydrogen gas and a metal catalyst. wikipedia.org
Iron in Acidic MediaA classic and reliable method for nitro group reduction. wikipedia.org
Tin(II) Chloride (SnCl₂)An effective reducing agent often used in laboratory settings. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)A water-soluble reducing agent. wikipedia.org
Zinc dust and Ammonium ChlorideCan be used to reduce nitro compounds to hydroxylamines, an intermediate in the full reduction to an amine. wikipedia.org

Nucleophilic Substitution at Nitrogen Atoms of the Triazole Ring

The 1,2,4-triazole ring contains three nitrogen atoms, each possessing a lone pair of electrons, which makes them inherently nucleophilic. youtube.com Consequently, the primary reactivity of these ring nitrogens involves attacking electrophilic species, a process formally known as electrophilic substitution on the nitrogen atom. chemicalbook.comnih.gov True nucleophilic substitution, where a nucleophile displaces a leaving group from a ring nitrogen, is less common. However, the nucleophilicity of the ring nitrogens is a critical factor in reactions like alkylation and acylation.

The nitrogen atoms in the 1,2,4-triazole ring exhibit different levels of nucleophilicity. Theoretical discussions suggest that the N1 atom is generally the most nucleophilic site for SN2-type reactions. youtube.com The regioselectivity of reactions on the ring nitrogens can be controlled by the reaction conditions. For instance, alkylation of 1H-1,2,4-triazole can be directed to the N1 position when using a base like sodium ethoxide in ethanol. chemicalbook.com

A related phenomenon is the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles into the corresponding 1-alkyl-1,2,4-triazoles. This transformation is proposed to proceed through an intermolecular nucleophilic displacement, creating an ionic triazolium triazolate intermediate. A subsequent nucleophilic attack by the triazolate anion on the alkyl group can lead to the rearranged, more thermodynamically stable 1-substituted product. researchgate.net This rearrangement underscores the dynamic nature of substitutions involving the triazole ring nitrogens.

Formation of N-Alkyl and N-Acyl Derivatives

The nitrogen atoms of the this compound core, including those in the heterocyclic ring and the exocyclic amino group, can serve as sites for alkylation and acylation. These reactions lead to the formation of N-alkyl and N-acyl derivatives, expanding the chemical diversity of the parent compound.

N-Acylation: Acylation can occur at the ring (annular) nitrogens or the exocyclic amino group. The reaction of 5-amino-1H- researchgate.netnih.govnih.govtriazole with acylating agents like acetic anhydride (B1165640) has been studied in detail, revealing that the product distribution is highly dependent on the reaction conditions. nih.gov Using equivalent amounts of acetic anhydride in dimethylformamide (DMF) allows for selective monoacetylation on the triazole ring. This process proceeds through a transient 1-acetyl-3-amino-1H- researchgate.netnih.govnih.govtriazole intermediate, which then rearranges to the more stable 1-acetyl-5-amino-1H- researchgate.netnih.govnih.govtriazole. nih.gov Treatment with neat acetic anhydride at room temperature can yield diacetylated products, such as 1-acetyl-3-(acetylamino)-1H- researchgate.netnih.govnih.govtriazole. nih.gov

Table 1: Products from Acetylation of 5-Amino-1H- researchgate.netnih.govnih.govtriazole nih.gov

Reagent/Conditions Product(s) Type of Acylation
Acetic Anhydride (1 equiv) in DMF 1-Acetyl-5-amino-1H- researchgate.netnih.govnih.govtriazole Annular Monoacetylation
Neat Acetic Anhydride (Room Temp.) 1-Acetyl-3-(acetylamino)-1H- researchgate.netnih.govnih.govtriazole Annular and Exocyclic Diacetylation

N-Alkylation: Alkylation reactions also introduce functional groups onto the nitrogen atoms. The reaction of 3,5-disubstituted-4H-1,2,4-triazoles with primary amines in the presence of a dehydrating agent is a common method for synthesizing 4-alkyl-4H-1,2,4-triazoles. nih.gov Furthermore, N-arylation has been achieved by treating guanidine (B92328) intermediates with bromobenzonitrile in the presence of a base to yield N-aryl-4H-1,2,4-triazol-3-amine analogs. nih.gov

Schiff Base Formation and Related Condensations

The exocyclic amino group of this compound and its analogs is a key functional handle for derivatization, most notably through condensation reactions with aldehydes and ketones to form Schiff bases (imines or azomethines). This reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

This synthetic route is widely employed for modifying 4-amino-1,2,4-triazole derivatives. researchgate.net For example, 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, a close structural analog of the title compound, readily condenses with 4-phenoxybenzaldehyde to produce the corresponding Schiff base. researchgate.netsemanticscholar.org The reaction is typically carried out by refluxing the aminotriazole and the aldehyde in a suitable solvent, such as ethanol, sometimes with a catalytic amount of acid. A wide variety of aromatic and heterocyclic aldehydes have been used to create a library of Schiff base derivatives.

Table 2: Examples of Aldehydes Used in Schiff Base Synthesis with Aminotriazoles

Aminotriazole Starting Material Aldehyde Reference
4-Amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol 2,4-Dichlorobenzaldehyde researchgate.net
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Phenoxybenzaldehyde researchgate.netsemanticscholar.org
4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Benzaldehyde researchgate.net
4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Cinnamaldehyde aip.org

Integration into Fused Heterocyclic Systems

The this compound framework, particularly when present as its 4-amino-3-mercapto tautomeric form, is a valuable precursor for the synthesis of fused heterocyclic systems. The presence of multiple reaction sites—the amino group, the thiol group, and ring nitrogens—allows for intramolecular or intermolecular cyclization reactions with various electrophilic reagents to construct bicyclic and polycyclic structures.

A prominent example is the synthesis of researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govtandfonline.comthiadiazoles and researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govtandfonline.comthiadiazines. These fused systems are typically formed by reacting a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a reagent containing one or two carbon atoms that can bridge the N4-amino nitrogen and the S3-thiol sulfur.

Common synthetic strategies include:

Reaction with Carboxylic Acids or Acid Chlorides: Condensation of the aminomercaptotriazole with aromatic carboxylic acids (or their acid chlorides) in the presence of a dehydrating agent like POCl₃ leads to the formation of a 6-membered thiadiazine ring, which can then be cyclized to the fused researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govtandfonline.comthiadiazole system. researchgate.net

Reaction with α-Halo Carbonyl Compounds: Reagents like α-bromo ketones (phenacyl bromides) or α-halo esters (ethyl chloroacetate) can be used to construct a seven-membered researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govtandfonline.comthiadiazepine ring or a six-membered thiadiazine ring, respectively. nih.govaip.org

Reaction with Alkynes: Cyclization with activated alkynes, such as 3-phenyl-2-propynal, can lead to the formation of isomeric fused systems like 7-benzylidene- researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govtandfonline.comthiadiazine and 8-phenyl- researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govtandfonline.comthiadiazepine. nih.gov

Table 3: Synthesis of Fused Heterocycles from Aminomercaptotriazoles

Reagent Resulting Fused System Reference
Iodo-substituted benzoic acid researchgate.netnih.govnih.govTriazolo[3,4-b] researchgate.netnih.govtandfonline.comthiadiazole researchgate.net
Ethyl chloroacetate researchgate.netnih.govnih.govTriazolo[3,4-b] researchgate.netnih.govtandfonline.comthiadiazine nih.gov
3-Phenyl-2-propynal researchgate.netnih.govnih.govTriazolo[3,4-b] researchgate.netnih.govtandfonline.comthiadiazine / thiadiazepine nih.gov
Carbodi-imides 1,2,4-Triazolo[4,3-b] researchgate.netnih.govnih.govtriazole rsc.org
Chalcones researchgate.netnih.govnih.govTriazolo[3,4-b] researchgate.netnih.govtandfonline.comthiadiazepine aip.org

Structural Elucidation and Conformational Analysis of 5 3 Nitrophenyl 4h 1,2,4 Triazol 3 Amine and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the initial characterization of newly synthesized compounds, providing essential information about their molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For the parent compound, 3-Amino-1,2,4-triazole , the proton and carbon signals are well-documented. chemicalbook.comchemicalbook.com In the ¹H NMR spectrum, the protons of the amino group and the triazole ring are observable. chemicalbook.com The ¹³C NMR spectrum shows distinct signals for the carbon atoms of the triazole ring. chemicalbook.comufv.br

In related substituted triazoles, such as 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, the aromatic protons of the nitrophenyl group typically appear as doublets in the downfield region of the ¹H NMR spectrum, a characteristic also expected for 5-(3-nitrophenyl)-4H-1,2,4-triazol-3-amine. rsc.org For instance, in 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, the aromatic protons on the nitrophenyl ring appear at δ 8.27 ppm and δ 7.99 ppm. rsc.org The chemical shifts for the aromatic and triazole ring protons in Schiff base derivatives of 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol have been observed in the range of δ 6.5-7.8 ppm and at δ 8.70 ppm, respectively. uobabylon.edu.iq

The expected ¹³C NMR spectrum for this compound would show signals corresponding to the carbons of the nitrophenyl ring and the triazole ring. In similar structures like 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, the carbon atoms of the triazole ring appear around δ 147 ppm and δ 121 ppm. rsc.org For 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the triazole ring carbons are observed at δ 152.70 and 165.53 ppm. nih.gov

Table 1: Representative NMR Data for 3-Amino-1,2,4-triazole and Analogues

CompoundNucleusSolventChemical Shift (δ ppm)
3-Amino-1,2,4-triazole¹HDMSO-d₆Please refer to the source for the spectrum image. chemicalbook.com
¹³CDMSO-d₆Please refer to the source for the spectrum image. chemicalbook.com
1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole¹HCDCl₃8.27 (d, 2H), 7.99 (d, 2H), 7.85 (s, 1H), 7.29-7.44 (m, 5H), 5.63 (s, 2H) rsc.org
¹³CCDCl₃147, 146, 136, 134, 129.33, 129.09, 128, 126, 124, 121, 54 rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (NH₂), nitro (NO₂), and triazole ring moieties.

For the parent 3-Amino-1,2,4-triazole , characteristic IR absorption bands are well-established. researchgate.net In related compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹. chemscene.com The N-H stretching vibrations of the amino group in triazoles are generally seen in the region of 3200-3400 cm⁻¹. The C=N stretching vibrations within the triazole ring usually appear in the 1600-1411 cm⁻¹ range, while the N=N stretching is observed between 1570-1550 cm⁻¹. jocpr.com The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for Triazole Derivatives

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Reference
N-H (Amino group)Stretching3200 - 3400 nih.gov
C-H (Aromatic)Stretching~3100 chemscene.com
C=N (Triazole ring)Stretching1600 - 1411 jocpr.com
N=N (Triazole ring)Stretching1570 - 1550 jocpr.com
NO₂ (Nitro group)Asymmetric Stretching1550 - 1500General IR knowledge
Symmetric Stretching1350 - 1300General IR knowledge

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₈H₇N₅O₂), the expected molecular weight is approximately 205.19 g/mol .

In the mass spectrum of the related compound 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, a molecular ion peak (M+) is observed at m/z 280. rsc.org A study on the tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione identified a target ion with m/z 235, which corresponds to the molecular weight of the thiol/thione tautomer. mdpi.com These findings suggest that the molecular ion peak for this compound should be readily observable, confirming its molecular formula.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and molecular conformation.

Determination of Crystal Structure and Molecular Conformation

While a specific crystal structure for this compound has not been reported, analysis of closely related structures provides valuable insights into its likely solid-state conformation. For instance, the crystal structure of a silver(I) complex with 4-amino-4H-1,2,4-triazole reveals a polymeric structure where the triazole ligand acts as a bridge. nih.gov The structure of 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 shows a zig-zag conformation of the fused ring system. nih.gov

In many phenyl-substituted triazoles, the phenyl and triazole rings are not coplanar. The planarity of the individual rings is generally maintained, but there is often a significant twist between them. researchgate.net

Table 3: Crystal Data for Selected Triazole Analogues

CompoundCrystal SystemSpace GroupReference
5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazoleMonoclinicP2₁/c researchgate.net
[Ag₂(4-Amino-4H-1,2,4-triazole)₂(NO₃)]n(NO₃)nOrthorhombicPccn nih.gov
3-Amino-1,2,4-triazolium 5-nitrofuran-2-carboxylateOrthorhombicPbca nist.gov

Analysis of Dihedral Angles and Torsional Relationships

For this compound, a similar non-coplanar arrangement between the 3-nitrophenyl group and the 1,2,4-triazole (B32235) ring is expected. This twisting is likely due to steric hindrance between the ortho-protons of the phenyl ring and the substituents on the triazole ring. The specific dihedral angle will be influenced by the electronic effects of the nitro and amino groups, as well as the packing forces within the crystal lattice. In the crystal structure of a macrocycle derived from 3-phenyl-1,2,4-triazole-5-thione, the dihedral angle between the phenyl and triazole rings was found to be 21.77(7)°. nih.gov

Supramolecular Interactions and Crystal Engineering

The spatial arrangement of molecules in the solid state, known as crystal packing, is governed by a complex interplay of intermolecular forces. In the case of this compound and its analogues, the presence of multiple functional groups—including amino, nitro, phenyl, and triazole moieties—provides a rich landscape for various non-covalent interactions. These interactions are fundamental to understanding the compound's physicochemical properties and are a key focus in the field of crystal engineering, which seeks to design and control the assembly of molecules into predictable crystalline architectures. The unique structure of the 1,2,4-triazole ring, with its three nitrogen atoms, makes it highly susceptible to forming diverse non-covalent interactions such as hydrogen bonding, coordination with metal ions, hydrophobic interactions, and π-π stacking. nih.gov

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are the most significant directional interactions in the crystal packing of this compound and related structures. The molecule possesses potent hydrogen bond donors (the amino group -NH2 and the triazole N-H) and acceptors (the triazole ring nitrogen atoms and the oxygen atoms of the nitro group). This functionality allows for the formation of robust and extensive hydrogen-bonding networks that define the supramolecular assembly.

In analogous crystal structures, intermolecular N—H⋯N hydrogen bonds are prevalent, often involving the amino groups and the nitrogen atoms of the triazole ring. researchgate.net These interactions can link molecules into complex three-dimensional frameworks. researchgate.net For example, in related 4-amino-3,5-disubstituted-4H-1,2,4-triazoles, molecules have been observed to form centrosymmetrically related dimers that further assemble into extensive networks through these N—H⋯N bonds. researchgate.net

The table below summarizes typical hydrogen bond geometries found in the crystal structures of analogous nitrophenyl-triazole compounds.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Motif/NetworkReference
N-HHS0.862.483.328172R²₂(8) Dimer nih.gov
C-HHN0.932.543.454170Chain nih.gov
N-HHS---- nih.gov Chains nih.gov

π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, the aromatic character of both the phenyl and triazole rings in this compound facilitates π-π stacking interactions. These interactions are critical in stabilizing the crystal packing, typically occurring between parallel aromatic rings of adjacent molecules. In the crystal structure of a closely related compound, 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, a stabilizing π–π stacking interaction was observed with a centroid–centroid distance of 3.5491 (14) Å. nih.gov The propeller-like arrangement of phenyl and pyridyl groups around a central triazole ring in some analogues is a strategy to minimize steric hindrance while still allowing for these stabilizing interactions. researchgate.net

In addition to π-π stacking between the aromatic systems, other non-covalent forces contribute to the supramolecular assembly. These include:

C—H⋯π interactions: These are observed where a hydrogen atom from an aliphatic or aromatic C-H group interacts with the electron cloud of a nearby aromatic ring, providing further stability to the crystal lattice. researchgate.net

Nitro–π interactions: The electron-deficient nitro group can interact favorably with the electron-rich π-system of an adjacent phenyl or triazole ring. This type of interaction has been noted in the analysis of related nitrophenyl derivatives and contributes to the formation of a continuous three-dimensional framework. researchgate.net

Carbonyl-carbonyl and other weak interactions: In some analogues, carbonyl–carbonyl and nitro–π stacking interactions have been identified as linking molecular sheets into a complete three-dimensional structure. researchgate.net

The interplay of these varied interactions highlights the complexity and elegance of the molecular self-assembly process in this class of compounds.

Hirshfeld Surface Analysis for Intermolecular Contacts

To quantitatively and visually analyze the complex network of intermolecular interactions within the crystal lattice, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within a crystal to generate a unique surface where the shape and properties provide deep insight into the nature and relative significance of all intermolecular contacts.

The analysis generates a three-dimensional surface plotted over properties like dnorm, which simultaneously maps distances to the nearest nucleus inside (di) and outside (de) the surface. Red spots on the dnorm surface highlight regions of close intermolecular contact, which typically correspond to hydrogen bonds and other significant interactions. researchgate.netnih.gov For example, in the analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, which has similar functional groups, bold red circles on the dnorm map clearly indicate the locations of N—H⋯N hydrogen bonds, while smaller red spots identify weaker C—H⋯N interactions. researchgate.net

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts and provides a quantitative breakdown of their contribution to the total Hirshfeld surface area. This allows for a precise ranking of the importance of different interactions in the crystal packing. Studies on analogous heterocyclic compounds consistently show that H···H contacts account for the largest percentage of the surface area, reflecting the prevalence of van der Waals forces. researchgate.netresearchgate.net

The table below presents a summary of percentage contributions from various intermolecular contacts to the total Hirshfeld surface, as determined for analogous molecular structures.

Intermolecular ContactContribution (%) Molecule IContribution (%) Molecule IIReference
H···H26.625.3 researchgate.net
N···H / H···N21.021.2 researchgate.net
C···H / H···C13.514.1 researchgate.net
O···H / H···O10.310.4 researchgate.net
S···H / H···S10.110.6 researchgate.net
C···C4.34.3 researchgate.net

Note: Data from 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, which contains similar interacting moieties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics.

Electronic Structure and Reactivity Predictions

DFT calculations are frequently employed to understand the electronic landscape of triazole derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability . A smaller energy gap suggests that a molecule is more polarizable and more reactive.

For nitrophenyl-triazole derivatives, the placement of substituents significantly influences the electronic properties nih.gov. The nitro group (NO2), being a strong electron-withdrawing group, and the amino group (-NH2), an electron-donating group, create a distinct electronic profile on the aromatic and heterocyclic rings. This distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps identify regions susceptible to electrophilic or nucleophilic attack researchgate.net. Studies on similar structures show that such analyses are vital for predicting how the molecule will interact with biological targets or other chemical species mdpi.com.

Illustrative DFT-Calculated Electronic Properties for a Nitrophenyl-Triazole Derivative

Parameter Value Significance
EHOMO -6.8 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -2.5 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.3 eV Indicates chemical reactivity and stability; a larger gap implies higher stability .

Energetic Analysis of Molecular Interactions

DFT is also a valuable tool for quantifying the strength and nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial in both crystal packing and ligand-receptor binding. For energetic materials based on triazole structures, DFT can be used to calculate heats of formation (HOFs) and binding energies between molecules mdpi.com. These calculations often involve designing isodesmic reactions to ensure accuracy nih.gov.

The analysis of intermolecular interactions is essential for understanding the stability of different molecular conformations and aggregates mdpi.com. For instance, studies on related triazole salts have shown that the positioning of salt molecules and the formation of van der Waals bonds significantly increase the stability of the high-energy compounds mdpi.compreprints.org. These energetic analyses provide a theoretical basis for designing more stable and effective compounds.

Example of Energetic Parameters for Triazole Derivatives

Property Calculated Value Methodological Note
Gas Phase Heat of Formation +250 kJ/mol Calculated using isodesmic reactions at the B3PW91/6-31G(d,p) level nih.gov.
Solid State Heat of Formation +190 kJ/mol Estimated using the Politzer approach, which accounts for sublimation energy .

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is indispensable for understanding the conformational flexibility of molecules and their interactions in a simulated physiological environment.

Conformational Dynamics and Stability

MD simulations are used to explore the conformational landscape of flexible molecules like nitrophenyl-triazole derivatives and to assess the stability of specific conformations arabjchem.org. By simulating the molecule in a solvent box (typically water) over a period of nanoseconds, researchers can analyze its structural fluctuations. Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to quantify how much the molecule's structure deviates from its initial state over time. A stable RMSD value indicates that the molecule has reached a stable conformation in the simulation arabjchem.org. This type of analysis is crucial for understanding how the molecule will behave in a dynamic biological environment.

Ligand-Protein Binding Dynamics

In the context of drug design, MD simulations are critical for validating the results of molecular docking and for studying the stability of a ligand-protein complex. After a potential binding pose is identified through docking, an MD simulation is run on the entire complex arabjchem.org. This allows for the observation of how the ligand and protein interact and adjust to each other over time.

Illustrative Metrics from MD Simulation of a Ligand-Protein Complex

Metric Description Implication for Stability
RMSD Measures the deviation of the protein backbone or ligand from a reference structure. A low, stable RMSD value (e.g., < 3 Å) suggests the complex is stable.
RMSF Root Mean Square Fluctuation; measures the fluctuation of individual residues. Highlights flexible regions of the protein, which may be important for binding.
Hydrogen Bonds Number of hydrogen bonds between the ligand and protein over time. A high and consistent number of H-bonds indicates stable binding.

| Binding Free Energy | Calculated using methods like MM-PBSA to estimate binding affinity. | A more negative value indicates stronger binding. |

Quantum Chemical Analyses

Quantum chemical calculations, encompassing DFT and other methods, provide a detailed picture of molecular properties based on the principles of quantum mechanics. For 1,2,4-triazole (B32235) derivatives, these analyses extend beyond basic electronic structure to predict various physicochemical properties.

Calculations of atomic charges, using methods like Natural Bond Orbital (NBO) analysis, reveal the charge distribution across the molecule nih.gov. This information is vital for understanding intermolecular interactions, as it identifies which atoms are likely to act as hydrogen bond donors or acceptors. For triazole derivatives, NBO analysis can confirm the delocalization of electrons within the aromatic and heterocyclic rings, which contributes to their stability nih.govresearchgate.net. Furthermore, quantum chemical methods are used to calculate thermodynamic properties, such as heat capacity and entropy, and to establish correlations between these properties and temperature, which is particularly important in the study of energetic materials nih.gov.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. By analyzing bond critical points (BCPs), QTAIM can characterize the nature of atomic interactions, distinguishing between covalent bonds and weaker, closed-shell interactions like hydrogen bonds or van der Waals forces.

In Silico Modeling for Structure-Activity Relationships (SAR)

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction of a compound's biological activity and its interactions with target macromolecules. These methods help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing a correlation between calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and observed activity, QSAR can predict the activity of new, unsynthesized analogs.

There are no specific, published 3D-QSAR studies for a series of compounds based on the 5-(3-nitrophenyl)-4H-1,2,4-triazol-3-amine scaffold. While QSAR models have been developed for other classes of 1,2,4-triazole derivatives, the specific structural features required for the activity of this particular compound series have not been defined through this modeling approach in available literature.

Pharmacophore Modeling for Receptor Interaction Mapping

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity at a specific receptor. This model serves as a 3D query to screen databases for new compounds with the potential for similar activity.

A detailed pharmacophore model derived specifically from this compound and its analogs is not currently described in published research. The development of such a model would require a set of active compounds and knowledge of their biological target to map the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features crucial for receptor interaction.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. It is widely used to understand binding mechanisms and to predict the binding affinity of a compound, thereby helping to identify potential drug candidates.

While molecular docking studies have been conducted on a wide array of 1,2,4-triazole derivatives against various biological targets, specific docking simulations for this compound are not prominently featured in the scientific literature. Studies on very close analogs, such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, have explored binding to targets like tubulin nih.gov. However, direct computational studies detailing the binding modes and interaction energies of the title compound with specific biological targets are needed to fully elucidate its potential mechanisms of action.

Pharmacological and Biological Research Applications

Antimicrobial Activity Studies

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in numerous antimicrobial agents. nih.govresearchgate.net The introduction of a 3-nitrophenyl substituent at the 5-position and an amino group at the 3-position creates a molecule with potential for broad-spectrum antimicrobial activities.

Antibacterial Efficacy and Mechanisms

Derivatives of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine, especially its Schiff bases, have been investigated for their antibacterial properties. Research has shown that related compounds, such as Schiff bases of 5-(3-nitrophenyl)-2H-1,2,4-triazol-3-ones, exhibit potent antibacterial activity. For instance, a derivative, 4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(3-nitrophenyl)-2H-1,2,4-triazol-3-one, demonstrated four-fold more potent activity against Staphylococcus albus compared to standard drugs. nih.gov This suggests that the 3-nitrophenyl moiety is a key contributor to the antibacterial efficacy.

The general mechanism for triazole-based antibacterial agents often involves the inhibition of essential microbial enzymes. The azomethine group (–N=CH–) in Schiff base derivatives is crucial for their biological activity, with the lone pair of electrons on the nitrogen atom playing a key role in the interaction with bacterial targets. nih.gov While the precise mechanism for this compound is not fully elucidated, it is hypothesized to act similarly to other triazole-based antibacterial agents by disrupting vital cellular processes in bacteria. Studies on related 4-amino-5-aryl-4H-1,2,4-triazole derivatives have shown activity against a range of bacteria including E. coli, B. subtilis, and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of a Related 1,2,4-Triazole Derivative This table presents data for a structurally similar compound to illustrate potential efficacy.

CompoundTest OrganismActivityReference
4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(3-nitrophenyl)-2H-1,2,4-triazol-3-oneStaphylococcus albus4-fold more potent than standard nih.gov

Antiviral Investigations

The 1,2,4-triazole scaffold is a component of some antiviral drugs, such as Ribavirin, which has activity against a broad range of RNA and DNA viruses. nih.gov Research into new triazole derivatives for antiviral applications is ongoing. It has been noted that triazole derivatives bearing electron-withdrawing substituents are considered potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov The 3-nitro group in this compound is a strong electron-withdrawing group, suggesting that this compound could serve as a basis for the development of novel antiviral agents.

The mechanisms of antiviral action for triazole derivatives can be diverse, including the inhibition of viral enzymes like RNA polymerase or helicase, or interference with viral nucleic acid synthesis. nih.gov For instance, certain 4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol derivatives have been investigated as potential inhibitors of the MERS coronavirus Nsp13 helicase. nih.gov

Antitubercular Potential

Tuberculosis remains a significant global health threat, and the search for new antitubercular agents is a priority. Triazole derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov Studies on related structures indicate that the 5-(nitrophenyl)-1,2,4-triazole scaffold is a promising pharmacophore for antitubercular activity. For instance, S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols have demonstrated exceptional in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

The proposed mechanisms for the antitubercular action of triazole derivatives are varied. Some are known to target mycolic acid biosynthesis, an essential component of the mycobacterial cell wall. Specific enzymes in this pathway, such as β-ketoacyl ACP synthase I (KasA) and enoyl-acyl carrier protein reductase (InhA), have been identified as potential targets for triazole-based inhibitors. nih.govresearchgate.net Molecular docking studies on other 4-amino-1,2,4-triazole-3-thiols have suggested that they may bind effectively to the active site of KasA. nih.gov

Anticancer and Antitumor Research

The 1,2,4-triazole ring is a versatile scaffold that has been incorporated into numerous compounds with demonstrated anticancer activity. nih.govnih.gov The antiproliferative potential of this compound and its derivatives has been an area of active investigation.

Cytotoxicity and Antiproliferative Effects against Cancer Cell Lines

Research on structurally analogous compounds provides strong evidence for the anticancer potential of the this compound framework. A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, where the bromo-substituent is electronically similar to a nitro-group, showed significant anticancer activity. mdpi.com One analog, in particular, demonstrated notable growth inhibition against the CNS cancer cell line SNB-75 and also showed activity against renal (UO-31), leukemia (CCRF-CEM), non-small cell lung (EKVX), and ovarian (OVCAR-5) cancer cell lines. mdpi.com

Furthermore, 1,2,4-triazole Schiff base derivatives containing a para-nitrophenyl (B135317) group (TB-NO2) have exhibited significant cytotoxicity against human liver (HEPG2), colorectal (HCT-116), and breast (MCF-7) cancer cell lines. ekb.eg The mechanism of action for these compounds was linked to the induction of apoptosis, as evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. ekb.eg Molecular docking studies of the 5-(3-Bromophenyl) analogs suggest that tubulin may be a molecular target, as these compounds showed efficient binding at the combretastatin (B1194345) A-4 binding site of tubulin, which would disrupt microtubule dynamics and inhibit cell division. mdpi.com

Table 3: Cytotoxic Activity of Related 1,2,4-Triazole Analogs Against Various Cancer Cell Lines This table presents data for structurally similar compounds to illustrate potential anticancer activity.

Compound AnalogCancer Cell LineEffectPotential MechanismReference
5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amineSNB-75 (CNS Cancer)41.25% Growth InhibitionTubulin Inhibition mdpi.com
5-(3-Bromophenyl)-N-(4-methylphenyl)-4H-1,2,4-triazol-3-amineSNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-523-39% Growth InhibitionTubulin Inhibition mdpi.com
1,2,4-Triazole Schiff base (p-nitro substituted)HEPG2, HCT-116, MCF-7Significant Cytotoxicity (IC50 values reported)Induction of Apoptosis ekb.eg

Other Biological Activities and Therapeutic Potential

The structural framework of this compound, featuring a nitrophenyl group attached to a 1,2,4-triazole core, has been the subject of various biological investigations. While research on this exact molecule is still emerging, studies on closely related analogs and the broader class of 1,2,4-triazoles provide significant insights into its potential therapeutic applications.

Neuroprotectant Activity

The potential for 1,2,4-triazole derivatives to act as neuroprotective agents is an active area of research. Studies have shown that certain compounds containing the 1,2,4-triazole scaffold can offer protection against neuronal damage. This neuroprotective effect is often attributed to their ability to mitigate oxidative stress and inflammation within the central nervous system, both of which are key factors in the progression of neurodegenerative diseases. While direct studies on the neuroprotective effects of this compound are not yet prevalent, the known neuroprotective capacity of the 1,2,4-triazole class suggests that this compound could be a candidate for further investigation in this area.

Antimalarial and Antileishmanial Properties

The 1,2,4-triazole nucleus is a recognized pharmacophore in the development of antiparasitic agents. Various derivatives have been synthesized and evaluated for their efficacy against parasitic diseases like malaria and leishmaniasis. The mechanism of action often involves the inhibition of essential parasitic enzymes that are distinct from their mammalian counterparts, offering a degree of selectivity. Although specific antimalarial and antileishmanial data for this compound is limited in publicly available research, the established antiparasitic potential of the 1,2,4-triazole scaffold warrants its investigation against Plasmodium and Leishmania species.

Anticonvulsant Activity

A significant body of research has highlighted the anticonvulsant properties of 1,2,4-triazole derivatives. The structural features of these compounds allow them to interact with various targets in the central nervous system, including ion channels and neurotransmitter receptors, which are implicated in the control of seizures. The presence of the triazole ring is considered crucial for this activity. While comprehensive studies on the anticonvulsant profile of this compound are yet to be published, the consistent anticonvulsant effects observed in a wide range of 1,2,4-triazole analogs suggest that this compound may also possess the ability to modulate neuronal excitability and warrants further screening in preclinical models of epilepsy.

Anti-inflammatory and Analgesic Effects

Research has demonstrated the anti-inflammatory and analgesic potential of 1,2,4-triazole derivatives. A study on a closely related analog, 5-(3-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-amine, has shown notable anti-inflammatory activity when compared to the standard drug ibuprofen. This effect was observed in a carrageenan-induced paw edema assay, a common model for acute inflammation. The analgesic properties of 1,2,4-triazoles are also well-documented, with various derivatives showing significant pain-relieving effects in animal models. The anti-inflammatory and analgesic actions are often linked to the inhibition of inflammatory mediators and enzymes, such as cyclooxygenases (COX). The findings on its close analog suggest a strong possibility that this compound also possesses significant anti-inflammatory and analgesic properties.

Table 1: Anti-inflammatory Activity of a 5-(3-Nitrophenyl)-1,2,4-triazole Analog

CompoundTest ModelResultReference
5-(3-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-amineCarrageenan-induced paw edemaNotable activity compared to ibuprofen nih.gov

Antioxidant Activity

Many 1,2,4-triazole derivatives have been reported to possess antioxidant properties. Their ability to scavenge free radicals and chelate metal ions can help in mitigating oxidative stress, which is implicated in a wide range of diseases. The antioxidant capacity of these compounds is often attributed to the presence of specific functional groups that can donate electrons or hydrogen atoms to neutralize reactive oxygen species. While specific antioxidant assays for this compound are not extensively documented, the general antioxidant potential of the 1,2,4-triazole class suggests that this compound could contribute to cellular protection against oxidative damage.

Antidepressant and Antianxiety Properties

The 1,2,4-triazole scaffold has been explored for its potential in developing novel antidepressant and anxiolytic agents. Certain derivatives have shown promising activity in preclinical models of depression and anxiety. The proposed mechanisms of action involve the modulation of various neurotransmitter systems in the brain, including the serotonergic and noradrenergic pathways. Although direct evidence for the antidepressant and antianxiety effects of this compound is not yet available in the literature, the psychoactive potential of the broader 1,2,4-triazole family makes it a compound of interest for future investigations in the field of psychopharmacology.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. By systematically modifying different parts of the molecule—the nitrophenyl substituent, the triazole ring, and the amine group—researchers can identify the key features responsible for its pharmacological effects.

Impact of Nitrophenyl Substitution on Biological Activity

The presence and position of the nitro group on the phenyl ring are critical determinants of the biological profile of 1,2,4-triazole derivatives. Research indicates that the 3-nitro substitution, as seen in the title compound, plays a crucial role in conferring potent antibacterial activity. nih.gov In studies on related Schiff bases of 1,2,4-triazole, the presence of a nitro group on the phenyl ring was found to significantly enhance inhibitory activity against various bacteria. nih.gov

Conversely, in some contexts, the nitro form is less active than its corresponding amine derivative. For instance, studies on the antimicrobial activity of 5-phenyl-1,2,4-triazoline-3-thione derivatives revealed that the amine derivatives were more active against tested strains of bacteria and fungi than the corresponding nitro derivatives. researchgate.net This suggests that the nitro group may act as a pro-drug feature, being reduced to a more active amino group in vivo. researchgate.net

In the context of antitrypanosomal agents, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was found to be essential for activity. nih.gov Any modification, including the chemical reduction or removal of the nitro group, led to a significant decrease or a complete loss of biological action. nih.gov Furthermore, research into antifungal agents has shown that derivatives incorporating a nitrotriazole moiety exhibit excellent and desirable antifungal activity, particularly against fluconazole-resistant fungi. nih.gov For anticancer applications, compounds with electron-withdrawing substituents like the nitro group on the triazole ring have demonstrated potent activity. nih.gov

Role of Triazole Ring and Amine Group in Biological Interactions

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to engage in various biological interactions. nih.govfrontiersin.org The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, facilitating strong binding to enzyme active sites or receptors. nih.govnih.gov Docking studies have revealed that the NH group in the triazole ring can form crucial hydrogen bond interactions with amino acid residues like Ser347, Thr352, and Val399 in the binding pocket of enzymes such as glucosamine-6-phosphate synthase. nih.gov

The 3-amino group is another key functional group that significantly contributes to the molecule's biological activity. The amino group is a strong hydrogen bond donor and can also be a site for further chemical modification to produce Schiff bases or other derivatives with altered or enhanced pharmacological profiles. nih.govresearchgate.net The presence of the amino group is confirmed by characteristic signals in 1H-NMR spectra, highlighting its availability for interactions. mdpi.com The ability of the triazole nucleus and its associated functional groups to participate in hydrogen bonding, while influencing the polarity and lipophilicity of the molecule, is central to its diverse biological effects. nih.gov

Influence of Substituents on Potency and Selectivity

The potency and selectivity of 1,2,4-triazole-based compounds can be finely tuned by introducing various substituents at different positions on the core structure. SAR studies have consistently shown that the nature and position of these substituents dramatically influence biological outcomes.

For antibacterial activity, the presence of halogen and nitro groups on the phenyl ring has been shown to significantly enhance inhibitory effects. nih.gov In a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones evaluated for antidepressant activity, haloaryl groups at the 5-position of the triazole nucleus generally led to more active compounds. researchgate.net

In the development of inhibitors for 5-lipoxygenase-activating protein (FLAP), substituting the phenyl ring at the 4-position of the triazole with hydrophobic groups was beneficial, whereas polar substituents like carboxyl or nitro groups abolished the inhibitory activity. acs.org This indicates that for certain targets, hydrophobic interactions are paramount.

The following table summarizes the influence of different substituents on the antimicrobial activity of various 1,2,4-triazole derivatives, as measured by their Minimum Inhibitory Concentration (MIC).

Compound SeriesSubstituentTarget OrganismMIC (µg/mL)Source
Schiff bases of 1,2,4-triazole4-hydroxy-3-methoxybenzylidene and 3-nitrophenylS. aureus12.5 nih.gov
4-amino-5-aryl-4H-1,2,4-triazole4-trichloromethylphenylE. coli, B. subtilis5 nih.gov
5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneAmine (vs. Nitro)Candida tropicalisMore Active researchgate.net
4,5-diaryl-1,2,4-triazole thioether4-methoxyphenyl (removed)5-LO product formation>10 µM (IC50) acs.org
4,5-diaryl-1,2,4-triazole thioethermeta-methoxy5-LO product formation1.58 µM (IC50) acs.org
4,5-diaryl-1,2,4-triazole thioetherpara-chloro5-LO product formation1.36 µM (IC50) acs.org

Pharmacophore Modeling and Virtual Screening in Drug Discovery

Computational techniques such as pharmacophore modeling and virtual screening have become indispensable tools in modern drug discovery, allowing for the rapid identification of promising lead compounds from vast chemical libraries.

Identification of Key Pharmacophoric Features for Target Binding

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. For triazole-based compounds, these models often highlight a common set of features critical for activity.

Studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors generated a pharmacophore model that included a hydrogen bond acceptor, an aromatic ring, and an additional aromatic ring feature. nih.govnih.gov Similarly, pharmacophore models for phosphodiesterase 4 (PDE4) inhibitors have been developed to identify features that confer selectivity for the PDE4B subtype over PDE4D. semanticscholar.org These models help delineate the structural requirements for potent and selective inhibition.

In the search for inhibitors of glyceraldehyde-3-phosphate dehydrogenase from Trypanosoma cruzi (TcGAPDH), a protein-based pharmacophore approach was integrated with structure-based virtual screening to identify novel hits. nih.gov The key features identified are crucial for designing new molecules with improved affinity and selectivity for the target enzyme. These computational models serve as a blueprint, guiding the rational design of new derivatives with enhanced biological activity.

In Silico Screening of Chemical Databases for Novel Leads

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for molecules that match the required pharmacophoric features. This process, known as virtual screening, significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

For example, a multilayered virtual screening workflow combining pharmacophore models, molecular docking, and molecular dynamics was used to screen approximately 110,000 compounds from chemical databases to identify novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This process led to the identification of five promising compounds for further analysis. nih.gov

In another successful application, validated pharmacophore hypotheses for PDE4B and PDE4D inhibitors were used for a sequential virtual screening of the ZINC database of drug-like molecules. semanticscholar.org This approach aimed to identify novel and selective PDE4B inhibitors, with the top hits subsequently confirmed through molecular docking to verify their selectivity. semanticscholar.org The use of integrated protein-based pharmacophore and structure-based virtual screening has also led to the identification of new chemical classes with inhibitory activity against TcGAPDH, providing attractive starting points for medicinal chemistry programs. nih.gov

The table below details compounds identified through virtual screening campaigns targeting various enzymes.

Screening TargetDatabase ScreenedIdentified Hit (Example)Result/ActivitySource
HPPD InhibitorsBailingwei & TCM Databases (~110,000 compounds)Compound-139IC50 = 0.742 µM against AtHPPD nih.gov
Trypanosoma cruzi GAPDH InhibitorsN/AThree novel chemical classesModerate inhibitory activity (high µM range) nih.gov
Selective PDE4B InhibitorsZINC databaseTop hits identifiedSelectivity confirmed by docking semanticscholar.org

Applications in Materials Science and Engineering

Electronic Materials: Electron Transport and Hole Blocking Properties

The 1,2,4-triazole (B32235) ring is inherently electron-deficient, which provides compounds in this class with excellent electron-transport and hole-blocking capabilities. researchgate.net This makes them prime candidates for use in electronic materials. Derivatives of 1,2,4-triazole are recognized for their utility as electron-transporting materials, a property crucial for the efficient functioning of various electronic devices. researchgate.netossila.com

Materials designed for electron transport layers (ETL) are selected for their ability to move electrons effectively while preventing "holes" (positive charge carriers) from reaching the cathode. ossila.com The high electron mobility of some triazole derivatives makes them suitable for this purpose. researchgate.net For instance, 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) is a well-known electron-transporting material. ossila.complu.mx The combination of a triazole core with other functional groups, such as bipyridyl, has been shown to enhance electron-transporting abilities while maintaining good hole-blocking properties. researchgate.net While specific data for 5-(3-nitrophenyl)-4H-1,2,4-triazol-3-amine is not extensively detailed in current literature, its core structure suggests potential in these applications.

Optoelectronic Devices: Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

The electron-transport and hole-blocking properties of 1,2,4-triazole derivatives are particularly valuable in the fabrication of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net In OLEDs, these materials help ensure that the recombination of electrons and holes occurs within the emissive layer, thereby maximizing the efficiency of light generation. nih.gov

Several 1,2,4-triazole derivatives have been successfully incorporated into OLEDs, including phosphorescent OLEDs (PHOLEDs). researchgate.netresearchgate.net For example, platinum(II) complexes using a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been developed for highly efficient green OLEDs, achieving a maximum external quantum efficiency (EQE) of up to 26.90%. nih.gov The triazole component in these material systems facilitates charge trapping, which contributes to the device's high performance. nih.gov Bipolar host materials that combine a phenylcarbazole moiety with a 3,5-bis(2-pyridyl)-1,2,4-triazole fragment have also been synthesized for use in PHOLEDs, demonstrating the versatility of the triazole structure. researchgate.net Furthermore, organic compounds with donor-acceptor structures connected by π-conjugated systems, a general class to which this compound belongs, are widely investigated for applications in OLEDs and photovoltaic cells. nih.gov

Advanced Functional Materials: Liquid Crystalline Behavior and Optical Waveguides

The rigid, planar structure of aromatic triazoles lends itself to the formation of ordered supramolecular structures, a key characteristic for advanced functional materials. Organized aggregates of 4-aryl-4H-1,2,4-triazoles can form ribbon-like structures that function as optical waveguides, capable of propagating photoluminescence. This demonstrates the potential of triazole-based systems in photonics and optical communications.

While specific studies on the liquid crystalline properties of this compound are not prominent, the general structural features of aryl-substituted triazoles are conducive to the formation of various mesophases. The interplay of the rigid triazole core and the phenyl substituent can lead to the specific molecular packing required for liquid crystalline behavior.

Energy Applications: Proton Exchange Membrane Fuel Cells (PEMFCs) and Organic Photovoltaic Cells

In the field of organic photovoltaics (OPVs), the design of novel acceptor materials is crucial for improving power-conversion efficiencies. The modification of end groups with nitro substituents has been identified as a promising strategy for developing high-performance nonfullerene acceptors for organic solar cells. nankai.edu.cn The introduction of nitro groups can influence the absorption spectra, energy levels, and molecular packing of the acceptor materials. nankai.edu.cn For instance, two acceptors with nitro-substituted end groups, when paired with a PM6 donor, achieved power-conversion efficiencies of 10.66% and 11.86%. nankai.edu.cn This highlights the potential utility of the nitrophenyl moiety in this compound for photovoltaic applications. Additionally, pyrazole (B372694) derivatives with trifluoromethyl substituents have been investigated for their use in bulk heterojunction solar cells. mdpi.comresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs) involving Triazole Ligands

The 1,2,4-triazole ring, with its multiple nitrogen atoms, is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). semanticscholar.org These materials consist of metal ions or clusters linked together by organic ligands, creating one-, two-, or three-dimensional structures with a wide range of potential applications, including in catalysis, gas storage, and as energetic materials. researchgate.net

Derivatives of 4-amino-5-(nitrophenyl)-4H-1,2,4-triazole-3-thiol have been used to synthesize new Schiff base ligands. These ligands, in turn, react with metal ions such as Zn(II), Cd(II), and Hg(II) to form metal complexes. semanticscholar.org Studies on these complexes have confirmed their non-electrolyte nature and have explored their thermal and biological properties. researchgate.netsemanticscholar.org The ability of the triazole ring to act as a bridging ligand between metal centers is fundamental to the formation of these extended networks. The synthesis of energetic coordination compounds from nitrotriazole-based ligands is an area of active research, highlighting the dual functionality of the nitrophenyl and triazole groups. researchgate.net

Properties of a Schiff Base Ligand Derived from a Nitrophenyl-Triazole-Thiol and its Metal Complexes
ComplexMolar Conductivity (μS)Nature
[Zn(L)2]14.6Non-electrolyte
[Cd(L)2]10.3Non-electrolyte
[Hg(L)2]12.5Non-electrolyte

Data derived from studies on complexes of a Schiff base ligand synthesized from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol. researchgate.net

Applications in Data Storage Devices

The development of materials for data storage is a rapidly advancing field, with a focus on creating devices with higher density, faster speeds, and lower power consumption. While specific applications of this compound in data storage are not yet established, related heterocyclic structures are showing promise. For instance, soluble polyimides derived from carbazole-containing diamines have demonstrated tristable electrical conductivity switching and non-volatile memory effects, making them suitable for memory devices. rsc.org

More directly related, triazole-substituted graphdiyne (TzlGDY) has been designed and synthesized for use as an anode material in sodium-ion batteries, a form of energy storage. acs.org In this application, the triazole-filled nanopores were found to stabilize the material and enhance Na+-transport kinetics, leading to excellent cycling stability with almost no capacity decay over 12,000 cycles. acs.org This demonstrates the utility of the triazole moiety in electrochemical energy storage systems.

Development of Energetic Materials

The combination of a nitrogen-rich triazole ring and an energy-rich nitro group makes this compound and its isomers precursors and key components in the synthesis of energetic materials. Nitrogen-rich heterocycles are a cornerstone of modern energetic materials research due to their high heats of formation and the generation of environmentally benign N₂ gas upon decomposition.

The synthesis of energetic ionic and coordination compounds based on nitrotriazoles is a subject of significant study. researchgate.netresearchgate.net The introduction of nitro groups onto a triazole framework is a common strategy for increasing the energetic performance of a compound. For example, 3-amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole (APATO), a related compound, is known as a thermostable high-energy material. nih.gov The development of new synthetic pathways to create novel 1,2,4-triazole derivatives is crucial for expanding the range of available energetic materials with tailored properties such as thermal stability and detonation performance.

Energetic Properties of Selected Triazole-Based Compounds
CompoundDecomposition Temp. (°C)Detonation Pressure (GPa)Detonation Velocity (m s⁻¹)
ATT (4)29927.58097
NATT (5)22431.18020
NTT (6)23130.37874
AzTT (7)19336.88748

Data for energetic 1,2,4-triazole derivatives, where ATT is 5-(3-Amino-1,2,4-1H-triazol-5-yl)-1H-tetrazole and NATT, NTT, and AzTT are its energetic derivatives. This data illustrates the high performance achievable with triazole-based energetic materials. acs.org

Catalysis and Industrial Applications

Organic Catalysis Mediated by Triazole Derivatives

Beyond their role as ligands for metal catalysts, 1,2,4-triazole (B32235) derivatives can also function as organocatalysts. An o-quinone-enzyme mimicking 1,10-phenanthroline-5,6-dione (B1662461) has been used to catalyze the regioselective synthesis of 1,2,4-triazoles from a primary amine and hydrazine (B178648). rsc.org This biomimetic approach is atom-economical and environmentally benign. rsc.org Additionally, organocatalytic azide-carbonyl [3 + 2]-cycloaddition reactions have been explored for the synthesis of 1,2,3-triazoles, with tertiary amines being investigated as catalysts. nih.gov

Applications in Hydrocarbon Oxidation

Oxygen Reduction Reaction (ORR) Catalysis in Fuel Cells

The high cost of platinum-based catalysts in fuel cells has driven research into alternatives, with metal-organic complexes being a promising option. nih.gov Copper complexes of 3,5-diamino-1,2,4-triazole supported on carbon black have shown very high activity for the oxygen reduction reaction (ORR). nih.gov Theoretical studies using density functional theory (DFT) have been conducted to investigate the ORR mechanism on a Cu(II) complex of 3,5-diamino-1,2,4-triazole. nih.gov Furthermore, research into the utility of 1,2,4-triazoles as catalysts for ORR in fuel cells has led to the development of triazolo-hemiphthalocyanines which, when complexed with metal chelates and pyrolyzed, exhibit an onset potential close to that of commercial Pt/C electrodes. tennessee.edu

Table 1: Performance of a Triazole-Based ORR Catalyst

Catalyst System Onset Potential (V) Reference Electrode
Triazolo-hemiphthalocyanines 0.84 Commercial Pt/C (0.9 V)

Data from a study on the utility of 1,2,4-triazoles as catalysts for ORR in fuel cells. tennessee.edu

Aziridination Reactions

Information regarding the specific use of 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine or its close derivatives in aziridination reactions is scarce in the reviewed literature. However, a study details the reaction of sodium nitrite (B80452) with an aziridine (B145994) in the presence of benzoic acid, leading to the formation of a 1,2,4-oxadiazoline. rsc.org While this does not directly involve a 1,2,4-triazole as a catalyst for aziridination, it points to the broader reactivity of related nitrogen-containing heterocycles.

Degradation of Cellulosic Substrates

There is currently no available research in scientific literature that investigates or demonstrates the use of this compound for the degradation of cellulosic substrates.

ParameterFinding
Catalytic Activity on Cellulose No data available
Optimal Conditions No data available
Degradation Products No data available
Mechanism of Action No data available

Use as Corrosion Inhibitors

An examination of published studies indicates that the specific compound this compound has not been evaluated as a corrosion inhibitor. While the broader class of 1,2,4-triazole and its amino derivatives are recognized for their anti-corrosive properties on metals like copper, specific experimental data, including inhibition efficiency and adsorption characteristics for this particular nitrophenyl-substituted aminotriazole, is absent from the current body of scientific literature. acs.org

Metal SubstrateInhibition Efficiency (%)MethodConditions
Mild Steel No data availableNo data availableNo data available
Copper No data availableNo data availableNo data available
Aluminum No data availableNo data availableNo data available

Applications in Dyes and Inks

There are no documented applications or studies concerning the use of this compound as a component in the formulation of dyes or inks. Its chromophoric properties and suitability for such applications have not been reported.

ApplicationColor IndexChemical ClassProperties
Dyes No data availableNo data availableNo data available
Inks No data availableNo data availableNo data available

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous triazole derivatives are prepared by reacting nitrophenyl precursors with aminoguanidine or thiosemicarbazide in acidic media (e.g., trifluoroacetic acid) . Microwave-assisted synthesis (e.g., 350 W for 2 minutes) offers improved yields and reduced reaction times compared to conventional heating . Optimization involves adjusting stoichiometry, temperature, and solvent polarity. Monitoring via TLC (hexane:ethyl acetate, 7:3) ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and amine groups (δ 5.0–6.0 ppm) .
  • X-ray crystallography : Resolve tautomeric forms (e.g., 1H- vs. 4H-triazole) using SHELX for refinement . For example, dihedral angles between the triazole and nitrophenyl groups confirm planarity .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 232.2) .

Q. What safety protocols are essential during experimental handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact .
  • Ventilation : Use fume hoods for reactions involving volatile acids (e.g., trifluoroacetic acid) .
  • Waste disposal : Segregate organic waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomerism in the triazole ring, and what challenges arise during refinement?

  • Methodological Answer : Tautomeric forms (e.g., 3-amino vs. 5-amino) are distinguished using SHELXL. Key steps:

  • Collect high-resolution data (≤ 0.8 Å) to detect hydrogen bonding (N–H···N) .
  • Apply restraints for anisotropic displacement parameters to avoid overfitting .
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions . Challenges include low electron density for nitro groups, requiring dual-conformer modeling .

Q. How can discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Methodological Answer :

  • Docking studies : Use PyMOL or Jmol to compare binding poses with target proteins (e.g., T. brucei nitroreductase) . Adjust force fields to account for nitro group polarization.
  • Experimental validation : Reassess IC₅₀ values under controlled oxygen levels, as nitroreductase activity is oxygen-sensitive .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers in dose-response curves .

Q. What strategies improve aqueous solubility and stability for in vivo studies?

  • Methodological Answer :

  • Salt formation : React with HCl to form hydrochloride salts, increasing polarity .
  • Co-solvents : Use DMSO:PBS (10:90 v/v) for stock solutions, avoiding precipitation .
  • Lyophilization : Stabilize the compound by freeze-drying at −20°C . Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .

Methodological Considerations for Data Contradictions

Q. How should researchers analyze conflicting crystallographic data on hydrogen bonding networks?

  • Methodological Answer :

  • Compare multiple datasets (e.g., Cambridge Structural Database entries) to identify consensus patterns .
  • Use Olex2 or Mercury to overlay structures and quantify bond-length deviations (> 0.05 Å indicates significant differences) .
  • Re-refine data with SHELXL using alternate constraints for disputed regions .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :

  • Standardized synthesis : Use microwave reactors for reproducible yields .
  • QC protocols : Validate purity (>95%) via HPLC (retention time ± 0.1 min) before assays .
  • Internal controls : Include benznidazole or megazol as reference compounds in cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.